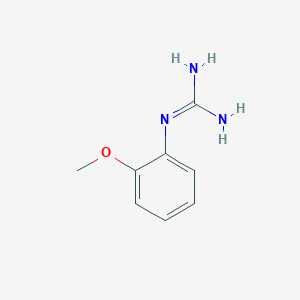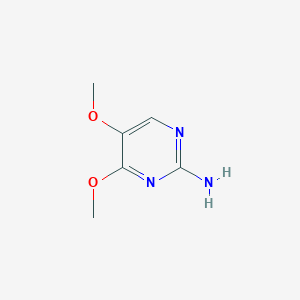
4,5-Dimethoxypyrimidin-2-amine
説明
4,5-Dimethoxypyrimidin-2-amine is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 . It is also known by other synonyms such as 4,5-dimethoxy-2-pyrimidinamine .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,5-Dimethoxypyrimidin-2-amine, has been a subject of research. For instance, one study proposed two routes for the synthesis of pyrimido [4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Another study synthesized 2-aminopyrimidine derivatives by fusing 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxypyrimidin-2-amine consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 5 and an amino group at position 2 .科学的研究の応用
Heterocyclic Compound Amplification
- Study Context: Research on heterobicycles such as 4,5'-bipyrimidines, including 4,5-dimethoxypyrimidin-2-amine derivatives, has been conducted to explore their roles in amplifying phleomycin, an antibiotic and chemotherapeutic agent. These compounds were synthesized and analyzed for their activity and structures, using techniques like NMR and mass spectral studies (Kowalewski et al., 1981).
Co-crystal Studies
- Study Context: Co-crystals involving 4,6-dimethoxypyrimidin-2-amine have been studied for their hydrogen-bonding properties and supramolecular structures. One such study focused on the interaction between 4,6-dimethoxypyrimidin-2-amine and 2-(1H-indol-3-yl)acetic acid, revealing intricate hydrogen-bonded motifs and chain formations (Ebenezer & Muthiah, 2010).
Biological Activity of Derivatives
- Study Context: Several studies have focused on synthesizing and characterizing derivatives of 4,6-dimethoxypyrimidin-2-amine for evaluating their biological properties. This includes the creation of s-triazines and quinolines derived from dimethoxypyrimidin-2-amine, and assessing their biological evaluations, particularly for their potential medicinal properties (Parikh & Vyas, 2012).
Implications in Mutagenesis and Carcinogenesis
- Study Context: The role of heterocyclic amines, including derivatives of 4,5-dimethoxypyrimidin-2-amine, has been explored in the context of mutagenesis and carcinogenesis. Studies have delved into their DNA adducts and implications for cancer development, examining metabolic activation and mutagenic events induced by these compounds (Schut & Snyderwine, 1999).
Antimicrobial and Antifungal Properties
- Study Context: Research has been conducted on the synthesis of derivatives of 4,6-dimethoxypyrimidin-2-amine with potential antimicrobial and antifungal activities. These studies involve synthesizing various derivatives and testing their efficacy against different microbial strains, providing insights into the potential use of these compounds in developing new antimicrobial agents (Ghorab et al., 2017; Jafar et al., 2017).
Advanced Spectroscopy and Crystallography
- Study Context: Advanced techniques like tandem mass spectrometry and crystallography have been applied to 4,5-dimethoxypyrimidin-2-amine and its derivatives. These studies aim at understanding the chemical transformations and crystal structures of these compounds, which iscrucial for their potential applications in various scientific fields. For instance, the study of the crystal structure of a particular inhibitor of CLK1 and DYRK1A kinases, which includes a derivative of 4,5-dimethoxypyrimidin-2-amine, helps in understanding its mechanism of action (Guillon et al., 2013).
High-Throughput Synthesis and Screening
- Study Context: High-throughput synthesis and screening methods have been employed to explore derivatives of 4,5-dimethoxypyrimidin-2-amine for potential medicinal applications. This includes the design of novel inhibitors, exploring their enzymatic and antibacterial activities, and evaluating their suitability as therapeutic agents (Wyss et al., 2003; Gangjee et al., 1999).
Herbicidal Properties
- Study Context: The herbicidal properties of certain compounds involving 4,5-dimethoxypyrimidin-2-amine have been investigated. This research focuses on synthesizing and assessing the efficacy of these compounds as herbicides, providing insights into their potential agricultural applications (Liu & Shi, 2014).
Predictive Chemical Transformations
- Study Context: Tandem mass spectrometry has been utilized to predict the chemical transformations of derivatives of 2-pyrimidinyloxy-N-arylbenzyl amine, a category that includes 4,5-dimethoxypyrimidin-2-amine. These studies help in understanding the reactivity of these compounds and their potential transformations in various conditions (Wang et al., 2006).
Application in Heterocyclic Synthesis
- Study Context: The applications of derivatives of 4,5-dimethoxypyrimidin-2-amine in heterocyclic synthesis have been explored, demonstrating their utility in generating various heterocyclic compounds. This research is significant for the development of new chemical entities with potential applications in pharmaceuticals and other industries (Nag et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, 2-amino-4,6-dimethylpyrimidine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
4,5-dimethoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCVECQZXCCHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514433 | |
| Record name | 4,5-Dimethoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxypyrimidin-2-amine | |
CAS RN |
4763-53-5 | |
| Record name | 4,5-Dimethoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



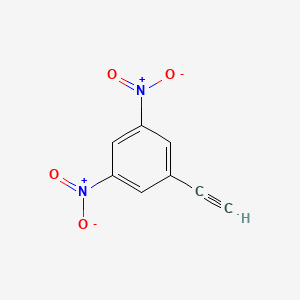
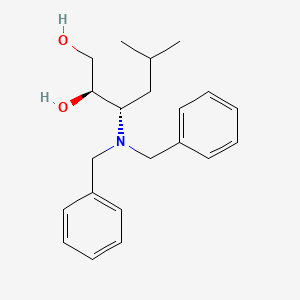


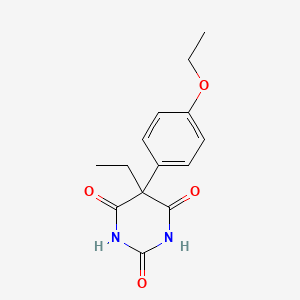
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1625882.png)
![2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)-](/img/structure/B1625884.png)

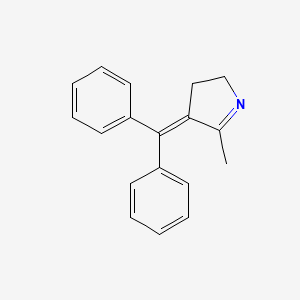


![5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B1625893.png)

